molecular formula C14H12INO3S B4719569 methyl 2-[(2-iodobenzoyl)amino]-5-methyl-3-thiophenecarboxylate

methyl 2-[(2-iodobenzoyl)amino]-5-methyl-3-thiophenecarboxylate

Cat. No.: B4719569
M. Wt: 401.22 g/mol
InChI Key: BXDZLYCPUDDEQI-UHFFFAOYSA-N
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Description

Methyl 2-[(2-iodobenzoyl)amino]-5-methyl-3-thiophenecarboxylate is an organic compound with the molecular formula C({14})H({12})INO(_{3})S. This compound is notable for its complex structure, which includes an iodine atom, a benzoyl group, and a thiophene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2-iodobenzoyl)amino]-5-methyl-3-thiophenecarboxylate typically involves the following steps:

    Formation of 2-iodobenzoyl chloride: This is achieved by reacting 2-iodobenzoic acid with thionyl chloride.

    Amidation: The 2-iodobenzoyl chloride is then reacted with 5-methyl-3-thiophenecarboxylic acid in the presence of a base such as triethylamine to form the corresponding amide.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk synthesis of intermediates: Large quantities of 2-iodobenzoic acid and 5-methyl-3-thiophenecarboxylic acid are prepared.

    Optimization of reaction conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity.

    Purification: The final product is purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-iodobenzoyl)amino]-5-methyl-3-thiophenecarboxylate undergoes several types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or peracetic acid.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride.

    Substitution: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracetic acid; typically carried out at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere.

    Substitution: Sodium azide, potassium cyanide; reactions are often conducted in polar aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: The major product is the deiodinated compound.

    Substitution: Products vary depending on the substituent introduced, such as azides or nitriles.

Scientific Research Applications

Methyl 2-[(2-iodobenzoyl)amino]-5-methyl-3-thiophenecarboxylate is used in various fields of scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the development of new materials with unique electronic properties.

Mechanism of Action

The mechanism by which methyl 2-[(2-iodobenzoyl)amino]-5-methyl-3-thiophenecarboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and the thiophene ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved often include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(2-iodobenzoyl)amino]-5-isopropyl-3-thiophenecarboxylate
  • Methyl 2-[(2-iodobenzoyl)amino]-5-ethyl-3-thiophenecarboxylate

Uniqueness

Methyl 2-[(2-iodobenzoyl)amino]-5-methyl-3-thiophenecarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom and the methyl group on the thiophene ring differentiates it from other similar compounds, affecting its reactivity and interaction with biological targets.

This compound’s unique structure and properties make it a valuable tool in various scientific research applications, contributing to advancements in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

methyl 2-[(2-iodobenzoyl)amino]-5-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12INO3S/c1-8-7-10(14(18)19-2)13(20-8)16-12(17)9-5-3-4-6-11(9)15/h3-7H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDZLYCPUDDEQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)NC(=O)C2=CC=CC=C2I)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12INO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-[(2-iodobenzoyl)amino]-5-methyl-3-thiophenecarboxylate
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methyl 2-[(2-iodobenzoyl)amino]-5-methyl-3-thiophenecarboxylate
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